N-(2-Aminoethyl)-2,4-difluorobenzamide
Description
Significance of Substituted Benzamide (B126) Scaffolds in Organic Synthesis and Mechanistic Investigations
Substituted benzamide scaffolds are of paramount importance in the field of organic synthesis and are frequently investigated for their diverse reactivity and potential as precursors to more complex molecules. researchgate.net The amide bond, a central feature of this scaffold, is a robust and prevalent functional group in a vast array of natural products and synthetic compounds. The presence of substituents on the aromatic ring and the N-alkyl chain allows for a wide range of chemical transformations, making benzamides versatile building blocks.
In mechanistic investigations, substituted benzamides serve as valuable probes to understand reaction pathways and the influence of electronic and steric effects on reactivity. nih.gov For instance, the functionalization of the benzamide core through various catalytic processes has been a subject of intense research, providing insights into C-H activation, cross-coupling reactions, and other novel synthetic methodologies. researchgate.net The study of the conformational preferences and intermolecular interactions of these molecules, often aided by computational methods, further enriches the understanding of their chemical behavior. mdpi.com
The inherent properties of the benzamide group, including its ability to form hydrogen bonds and participate in chelation, also contribute to its significance. researchgate.net These characteristics are crucial in the design of catalysts, receptors, and functional materials. The systematic modification of the benzamide structure allows for the fine-tuning of these properties, enabling chemists to develop molecules with tailored functions.
Overview of Academic Research Trajectories for N-(2-Aminoethyl)-2,4-difluorobenzamide Derivatives
While specific research on this compound itself is not extensively documented in publicly available literature, the research trajectories for its derivatives can be inferred from the broader context of substituted benzamide chemistry. A primary focus of academic research in this area is the synthesis and biological evaluation of novel derivatives for potential therapeutic applications. nih.govresearchgate.net The modification of the terminal amino group of the ethylenediamine (B42938) side chain is a common strategy to explore structure-activity relationships (SAR). nih.gov
Another significant research avenue involves the incorporation of the this compound scaffold into larger, more complex molecular architectures. This can include its use as a key intermediate in the synthesis of heterocyclic compounds or as a component of bioconjugates. The difluorinated phenyl ring is of particular interest due to the known ability of fluorine to enhance binding affinity and modulate pharmacokinetic properties.
Furthermore, research efforts are often directed towards the development of efficient and sustainable synthetic routes to access these derivatives. nih.gov This includes the exploration of novel catalytic systems and the optimization of reaction conditions to improve yields and reduce environmental impact. Spectroscopic and crystallographic studies of the resulting compounds are also crucial for elucidating their three-dimensional structures and understanding their chemical properties at a molecular level. mdpi.commdpi.com
Scope and Research Objectives for the Compound's Scholarly Study
The scholarly study of this compound and its derivatives is driven by several key research objectives. A primary goal is the systematic exploration of its chemical space through the synthesis of a diverse library of analogues. This allows for a comprehensive investigation of how structural modifications influence the compound's physicochemical and biological properties.
A significant objective is the evaluation of these derivatives for various biological activities. Given the prevalence of the benzamide scaffold in medicinal chemistry, potential applications as enzyme inhibitors, receptor modulators, or antimicrobial agents are often explored. nih.govnih.gov For example, analogues of N-(2-aminoethyl)benzamide have been investigated as inhibitors of monoamine oxidase-B (MAO-B). nih.gov
Detailed mechanistic studies form another critical research objective. Understanding how these molecules interact with biological targets at a molecular level is essential for rational drug design. This often involves a combination of experimental techniques, such as enzyme kinetics and biophysical assays, with computational modeling and docking studies. researchgate.net
Finally, a thorough characterization of the synthesized compounds is a fundamental objective. This includes the use of various analytical techniques to confirm their structure and purity, as well as studies to determine their key physicochemical parameters.
Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C9H10F2N2O | biosynth.com |
| Molecular Weight | 200.19 g/mol | Inferred |
| CAS Number | 953891-09-3 | ambeed.com |
Spectroscopic Data for a Representative Benzamide Derivative
| Technique | Data |
| 1H-NMR (DMSO-d6, 400 MHz) | δ 7.76 (1H, br s, NH), 7.41–7.45 (3H, m), 7.23 (1H, t, J = 7.7 Hz), 7.15 (2H, d, J = 8.0 Hz), 6.68–6.70 (2H, m), 5.43 (2H, br s, NH2), 2.33 (3H, s, CH3) |
| 13C-NMR | δ 21.0, 116.4, 116.8, 117.5, 120.8, 127.3, 129.6, 132.7, 134.2, 135.3, 148.9, 167.6 |
| IR (KBr) νmax | 3464.73, 3361.59, 3273.20, 1636.80 cm−1 |
| MS m/z (%) | 226 [M+] (C14H14N2O) (31.25), 209 (92.31), 191 (15.62), 133 (29.69), 118 (100), 105 (31.25) |
| Note: The spectroscopic data presented is for 2-Amino-N-(p-tolyl)benzamide and serves as a representative example of the characterization of a substituted benzamide. nih.gov |
Properties
CAS No. |
953891-09-3 |
|---|---|
Molecular Formula |
C9H10F2N2O |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C9H10F2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) |
InChI Key |
BMAXIZQBFQJDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 2,4-Difluorobenzamide (B1295065) Moiety
The formation of the 2,4-difluorobenzamide core is a critical phase in the synthesis of the title compound. This typically involves the preparation of a reactive 2,4-difluorobenzoyl precursor followed by an amidification reaction.
Synthesis of 2,4-Difluorobenzoyl Precursors
A common precursor for the synthesis of 2,4-difluorobenzamides is 2,4-difluorobenzoic acid, which can be prepared from 2,4-difluorobenzonitrile (B34149) through hydrolysis. One effective method for this transformation involves the use of an ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), in the presence of water. This "green chemistry" approach provides a high yield of 2,4-difluorobenzoic acid.
The hydrolysis of 2,4-difluorobenzonitrile to 2,4-difluorobenzoic acid can be carried out by heating a solution of the nitrile in [bmim]HSO₄ and water at 60-65 °C for approximately 2.5 hours. Following the reaction, the product can be precipitated by pouring the mixture into ice water, filtered, and dried, affording yields typically exceeding 90%.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Difluorobenzonitrile | Water | [bmim]HSO₄ | 60-65 | 2.5 | >90 |
Once 2,4-difluorobenzoic acid is obtained, it is often converted to a more reactive acylating agent, such as an acyl chloride, to facilitate the subsequent amidification step.
Amidification Reactions for Benzamide (B126) Core Formation
The formation of the amide bond to create the benzamide core can be achieved through various coupling methods, including condensation reactions and peptide coupling techniques. These methods typically involve the activation of the carboxylic acid group of 2,4-difluorobenzoic acid to make it susceptible to nucleophilic attack by an amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions like racemization. commonorganicchemistry.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). researchgate.net
The general principle of these reactions involves the in-situ formation of a highly reactive activated ester or a symmetrical anhydride (B1165640) from the carboxylic acid. This intermediate then readily reacts with the amine component to form the desired amide bond. The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired outcome.
Incorporation of the 2-Aminoethyl Moiety
The introduction of the 2-aminoethyl side chain requires careful consideration of protecting group strategies to ensure selective reaction at the desired positions.
Reductive Alkylation Approaches
Reductive amination, or reductive alkylation, provides a versatile method for forming the C-N bond between the benzamide nitrogen and the ethylamine (B1201723) linker. A potential, though not explicitly detailed in available literature for this specific compound, synthetic route could involve the reaction of 2,4-difluorobenzamide with a protected aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde.
This process typically involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. commonorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a popular choice due to its mildness and selectivity. nih.gov
A tandem direct reductive amination and N-Boc protection strategy has been reported for the synthesis of N-Boc protected secondary amines from aldehydes and primary amines. nih.gov This one-pot procedure involves reacting the aldehyde and amine, followed by the addition of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a reducing agent like STAB. nih.gov This approach could potentially be adapted for the synthesis of a protected precursor to N-(2-Aminoethyl)-2,4-difluorobenzamide.
Amine Protection and Deprotection Strategies
To control the reactivity of the amino group on the ethylenediamine (B42938) linker during the amide bond formation, it is essential to use a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The removal of the Boc group is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukcommonorganicchemistry.com The deprotection reaction proceeds through protonation of the carbamate, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com
| Protection Step | Reagent | Base | Solvent |
| N-Boc Protection | (Boc)₂O | e.g., Triethylamine, DMAP | e.g., THF, Acetonitrile |
| Deprotection Step | Reagent | Solvent |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |
Amide Coupling with Aminoethyl Linkers
An alternative and more direct approach to incorporating the 2-aminoethyl moiety is through the amide coupling of 2,4-difluorobenzoic acid with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine. This method directly forms the desired amide bond and incorporates the protected aminoethyl side chain in a single step.
The reaction would employ the standard peptide coupling conditions described in section 2.1.2. For instance, 2,4-difluorobenzoic acid can be activated with a coupling agent like EDC/HOBt and then reacted with N-Boc-ethylenediamine in a suitable solvent. Following the successful coupling, the Boc protecting group can be removed under acidic conditions (e.g., with TFA in DCM) to yield the final product, this compound. fishersci.co.ukcommonorganicchemistry.com
Advanced Derivatization of the this compound Scaffold
The this compound molecule presents two primary sites for chemical modification: the terminal primary amine of the ethylenediamine moiety and the difluorinated aromatic ring. Strategic derivatization at these positions allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Functionalization at the Terminal Amine
The terminal primary amine of the this compound scaffold is a key site for introducing a wide variety of functional groups through common amine derivatization reactions such as N-alkylation and N-acylation. These modifications can significantly impact the molecule's polarity, basicity, and potential for intermolecular interactions.
N-Alkylation: The introduction of alkyl groups to the terminal amine can be achieved through various methods. A common approach involves the reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions. For instance, using a bulky base can favor mono-alkylation over di-alkylation.
Catalytic methods offer a greener alternative to traditional N-alkylation. For example, the use of alcohols as alkylating agents in the presence of a suitable catalyst, such as a ruthenium(II) complex, proceeds via a "borrowing hydrogen" mechanism. nih.gov This method generates water as the only byproduct, enhancing the atom economy of the process.
| Alkylating Agent | Catalyst/Base | Reaction Conditions | Product Type |
| Alkyl Halide (R-X) | K2CO3, NaH | Varies (e.g., reflux in DMF) | Mono- or Di-alkylated amine |
| Alcohol (R-OH) | [Ru(L)(PPh3)Cl2] | Heat | N-alkylated amine |
N-Acylation: The terminal amine can be readily acylated using acylating agents such as acid chlorides or acid anhydrides. derpharmachemica.comchemrevise.org These reactions are typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. derpharmachemica.com The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), allows for the direct formation of an amide bond between a carboxylic acid and the terminal amine, avoiding the need to first prepare a more reactive acylating agent. youtube.com
| Acylating Agent | Coupling Reagent/Base | Reaction Conditions | Product Type |
| Acid Chloride (R-COCl) | Pyridine, Triethylamine | Room Temperature | N-acylated amine (Amide) |
| Acid Anhydride ((RCO)2O) | Pyridine, Triethylamine | Room Temperature | N-acylated amine (Amide) |
| Carboxylic Acid (R-COOH) | DCC, EDC | Room Temperature | N-acylated amine (Amide) |
Modifications on the Difluorinated Aromatic Ring (e.g., R2 optimization)
Modification of the 2,4-difluorinated aromatic ring allows for the exploration of structure-activity relationships (SAR) by altering the electronic and steric properties of the benzamide moiety. The fluorine atoms themselves can influence the molecule's conformation and metabolic stability. ontosight.ai The introduction of additional substituents (R2) can further modulate these properties.
The synthesis of analogs with modified aromatic rings typically involves starting from a correspondingly substituted benzoic acid or benzoyl chloride. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized to explore their biological activities. nih.gov The relative potencies of these compounds are often rationalized in terms of steric and hydrophobic effects. nih.gov
The viability of Friedel–Crafts acylation depends on the stability of the acyl chloride reagent. wikipedia.org Due to the electron-withdrawing effect of the carbonyl group, the ketone product is generally less reactive than the starting material, which prevents multiple acylations. wikipedia.org
| Ring Substituent (R2) | Potential Influence |
| Electron-donating groups (e.g., -OCH3, -CH3) | May increase electron density in the ring, potentially affecting binding interactions. |
| Electron-withdrawing groups (e.g., -NO2, -CN) | May decrease electron density, influencing acidity of the amide N-H and electrostatic interactions. |
| Halogens (e.g., -Cl, -Br) | Can alter lipophilicity and introduce halogen bonding capabilities. |
| Bulky groups | Can introduce steric hindrance, affecting the molecule's ability to fit into a binding pocket. |
Chemo- and Regioselectivity in Synthetic Pathways
In the synthesis of derivatives of this compound, achieving high chemo- and regioselectivity is paramount to ensure the desired product is obtained with minimal side reactions and purification challenges.
Chemoselectivity in this context primarily relates to the selective reaction at one of two or more different functional groups. For instance, during the initial synthesis of the parent compound from 2,4-difluorobenzoyl chloride and ethylenediamine, the acylation should occur chemoselectively at one of the amine groups of ethylenediamine, which is more nucleophilic than the amide nitrogen of the product, thus preventing over-acylation under controlled conditions.
Regioselectivity becomes critical when using unsymmetrically substituted starting materials. For example, in the acylation of an unsymmetrical diamine, the acylating agent might preferentially react with the less sterically hindered or more nucleophilic amine. In the context of modifying the aromatic ring, electrophilic aromatic substitution reactions on the 2,4-difluorobenzamide scaffold would exhibit regioselectivity governed by the directing effects of the fluorine and amide substituents.
A study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones demonstrated that cesium bicarbonate-mediated alkylation can generate 4-alkylated products with excellent regioselectivity. nih.gov While not directly on the target molecule, this highlights that the choice of base and reaction conditions can be crucial in directing the regiochemical outcome of a reaction.
Catalytic Systems and Elucidation of Reaction Mechanisms in Synthesis
The use of catalytic systems can significantly enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives.
Catalytic Systems:
Acid Catalysis: Acetic acid has been reported as a simple and effective catalyst for the N-acylation of amines using esters as the acyl source. rsc.org This approach can be applied to the functionalization of the terminal amine.
Metal Catalysis: As mentioned, ruthenium complexes can catalyze the N-alkylation of amines with alcohols. nih.gov Palladium nanoparticles have also been shown to be an effective catalytic system for the N-alkylation reaction using alcohols. mdpi.com For the amide bond formation, titanium(IV) chloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines. nih.gov
Phase Transfer Catalysis: This technique can be employed for N-alkylation reactions, particularly when dealing with reactants in different phases.
Elucidation of Reaction Mechanisms:
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of the amide bond between 2,4-difluorobenzoyl chloride and ethylenediamine is expected to proceed via a nucleophilic acyl substitution mechanism. The amine nitrogen of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group to form the amide.
In catalytic reactions, the mechanism can be more complex. For instance, in the Ru-catalyzed N-alkylation with alcohols, the mechanism involves a "borrowing hydrogen" pathway where the alcohol is first oxidized to an aldehyde, which then forms an imine with the amine, and finally, the imine is reduced by the captured hydrogen. nih.gov
Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the energetics of different reaction pathways and transition states, providing deeper insight into the reaction mechanism. dur.ac.uk
| Reaction Type | Catalytic System | Mechanistic Insight |
| N-Acylation | Acetic Acid | Protonation of the ester carbonyl group activates it towards nucleophilic attack by the amine. rsc.org |
| N-Alkylation | Ruthenium(II) Complexes | "Borrowing Hydrogen" mechanism involving alcohol oxidation, imine formation, and subsequent reduction. nih.gov |
| Amide Formation | TiCl4 | Formation of a reactive adduct between the carboxylate and TiCl4, which is then attacked by the amine. nih.gov |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
While the molecular formula (C₉H₁₀F₂N₂O) and exact mass can be calculated theoretically, no experimental HRMS data or fragmentation studies for N-(2-Aminoethyl)-2,4-difluorobenzamide have been published. This information is required to confirm the elemental composition and to propose characteristic fragmentation patterns under mass spectrometric conditions.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Bond Characterization
No publicly available FT-IR or Raman spectra for this compound were found. These techniques are fundamental for identifying key functional groups (e.g., amide C=O, N-H bonds, C-F bonds, and aromatic rings) and characterizing their vibrational modes.
Solid-State Structural Determination
A search for crystallographic information revealed no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions cannot be provided.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing
No published single-crystal X-ray diffraction data for this compound could be located. This type of analysis is fundamental for unequivocally determining the three-dimensional arrangement of atoms within a crystal, providing precise bond lengths, bond angles, and details about intermolecular interactions that govern the crystal packing. The absence of this data means that the precise molecular geometry and the supramolecular architecture of this compound in the solid state remain unconfirmed.
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis
Similarly, there is no available information from powder X-ray diffraction studies. PXRD is a key technique for analyzing the crystalline nature of a bulk sample and for identifying different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties. Without PXRD data, the crystalline phase purity of any synthesized batch of this compound cannot be verified, and the existence of potential polymorphs remains unknown.
Conformational Isomerism and Dynamic Studies
Investigations into the conformational isomerism and dynamic behavior of this compound are also absent from the public scientific record. Such studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are crucial for understanding the flexibility of the molecule, the rotational barriers of its chemical bonds, and the preferred shapes (conformers) it adopts in solution or in the gas phase. This information is vital for understanding its potential interactions with biological targets.
Molecular Interactions and Supramolecular Assembly
Intra- and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding is anticipated to be the dominant force in the supramolecular assembly of N-(2-Aminoethyl)-2,4-difluorobenzamide. The molecule contains two distinct N-H donor groups (one amide and one primary amine) and multiple acceptor sites (the amide oxygen, the primary amine nitrogen, and the two fluorine atoms).
Amide-Amide Hydrogen Bonds
The secondary amide group is a highly effective hydrogen bonding moiety. It is strongly predicted that the amide N-H group will act as a donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming robust N-H···O hydrogen bonds. This type of interaction is a common and predictable feature in the crystal structures of benzamides. These amide-amide interactions typically lead to the formation of one-dimensional chains or cyclic dimers, which serve as the primary structural backbone of the crystal lattice. For instance, in the related crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide, molecules are linked by such 1D amide–amide interactions along one of the crystal axes mdpi.com.
Interactions Involving the Aminoethyl Group
The terminal primary amino group (-NH₂) on the ethyl substituent introduces significant additional hydrogen bonding capability. This group provides two strong hydrogen bond donors (N-H) and a nitrogen atom that can act as an acceptor. This allows for the formation of more complex, three-dimensional hydrogen-bonded networks. Potential interactions involving this group include:
N-H···O: The amine N-H donors can bond to the amide oxygen of a neighboring molecule, competing with or complementing the primary amide-amide chain.
N-H···N: The amine N-H of one molecule can interact with the amine nitrogen of another, forming linkages between the primary amide chains.
N-H···F: The amine protons may also form hydrogen bonds with the electronegative fluorine atoms on the benzoyl ring.
The flexibility of the ethyl linker allows this group to adopt various conformations to maximize these favorable hydrogen bonding interactions within the crystal lattice.
Role of Fluorine in Hydrogen Bonding (e.g., C-H…F and N-H…F interactions)
Organically bound fluorine atoms are known to participate in weak hydrogen bonds, acting as acceptors. In the structure of this compound, both intramolecular and intermolecular hydrogen bonds involving fluorine are plausible.
N-H···F Interactions: Both the amide N-H and the amine N-H groups can serve as donors to the fluorine atoms. Intramolecular N-H···F bonds can influence the molecule's conformation. In analogous structures like N-(2,4-difluorophenyl)-2-fluorobenzamide, a short intramolecular N-H···F contact is observed with a hydrogen-fluorine distance of approximately 2.12 Å mdpi.com.
C-H···F Interactions: The aromatic C-H groups on the phenyl ring and the aliphatic C-H groups on the ethyl chain can act as weak donors to the fluorine atoms of adjacent molecules. These interactions, while individually weak, can collectively contribute to the stability of the crystal packing. Studies of related fluorinated benzamides have identified synthons involving multiple C-H···F contacts that help organize the supramolecular structure mdpi.commdpi.com.
Halogen Bonding Interactions Involving Fluorine
Halogen bonding describes the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. For C-F bonds, fluorine's high electronegativity and low polarizability make it a very poor halogen bond donor. Consequently, strong, directional C-F···X halogen bonds are not expected to be a significant organizing feature in the crystal structure of this compound. Any attractive interactions involving fluorine are more likely to be dominated by their character as hydrogen bond acceptors or through electrostatic and dispersive forces.
Aromatic Interactions (e.g., Pi-Stacking, C-F...C ring-ring stacking)
Pi-Stacking (π-π Interactions): Face-to-face or offset stacking of the aromatic rings is a common feature in the crystal packing of phenyl-containing molecules. The electron-withdrawing nature of the fluorine atoms creates a somewhat electron-deficient (quadrupole-moment-altered) π-system, which can favor offset stacking arrangements to minimize electrostatic repulsion.
C-F...C Ring-Ring Stacking: A specific interaction that has been noted in fluorinated aromatic compounds is the C-F···C contact, where the partially positive carbon of a C-F bond on one ring interacts with the electron-rich π-face of a neighboring ring mdpi.com. In the crystal structure of the related compound N-(2,3-difluorophenyl)-2-fluorobenzamide, C-F···C contacts are observed with distances around 3.15 Å, indicating a meaningful contribution to the supramolecular assembly mdpi.com. Similar interactions could play a role in the packing of this compound.
Computational Analysis of Non-Covalent Interactions (NCI)
A full understanding of the complex interplay of the forces described above would benefit greatly from computational analysis. Non-Covalent Interaction (NCI) analysis is a powerful theoretical tool used to visualize and characterize weak interactions in three-dimensional space based on the electron density and its derivatives.
An NCI analysis of this compound would generate 3D plots highlighting the location and nature of various interactions. These visualizations typically use a color scale to differentiate between:
Strong, attractive interactions (e.g., hydrogen bonds), which appear as distinct, low-density, low-gradient spikes, often colored blue.
Weak, attractive interactions (e.g., van der Waals forces, π-stacking), which are characterized by broad, low-density regions, often colored green.
Repulsive interactions (e.g., steric clashes), which appear in high-density regions, often colored red.
Such an analysis would allow for the simultaneous visualization of the amide-amide and amine-led hydrogen bonding networks, the weaker C-H···F contacts, and the broad dispersive forces involved in aromatic stacking. This would provide invaluable insight into the hierarchy and geometric arrangement of the non-covalent forces governing the molecule's supramolecular structure.
Influence of Molecular Interactions on Supramolecular Architectures
In the absence of specific crystallographic data for this compound, a detailed, data-driven discussion of its supramolecular architecture is not possible. Typically, this section would involve an in-depth analysis of experimentally determined crystal structures. Such an analysis would elucidate the role of various non-covalent interactions in the self-assembly of the molecules in the solid state.
Furthermore, the presence of the 2,4-difluoro substitution on the benzoyl ring and the aminoethyl group introduces other potential interactions. These could include:
N-H···O and N-H···N Hydrogen Bonds: The primary amine of the ethylenediamine (B42938) moiety provides additional hydrogen bond donors, which could interact with the amide carbonyl oxygen or the nitrogen of another amino group.
N-H···F and C-H···F Hydrogen Bonds: The fluorine atoms can act as weak hydrogen bond acceptors.
π-π Stacking: The aromatic rings could engage in stacking interactions, further stabilizing the crystal lattice.
Without experimental data, any discussion of these interactions for this compound remains speculative. The interplay between these different possible interactions would ultimately determine the final supramolecular architecture, and even minor changes in the molecular structure can lead to significantly different packing arrangements.
To provide a concrete analysis, crystallographic studies would be necessary to generate data such as those hypothetically presented in the tables below.
Hypothetical Data Tables:
The following tables are presented for illustrative purposes to show the type of data that would be required for a thorough analysis. It must be stressed that this data is not based on experimental findings for this compound and is purely hypothetical.
Table 1: Hypothetical Hydrogen Bond Geometry (Å, °)
| D–H···A | D-H | H···A | D···A | <(DHA) |
|---|---|---|---|---|
| N(1)–H(1A)···O(1) | 0.88 | 2.05 | 2.91 | 168 |
| N(2)–H(2A)···N(1) | 0.91 | 2.23 | 3.12 | 165 |
| N(2)–H(2B)···F(1) | 0.91 | 2.45 | 3.28 | 152 |
D = donor atom; H = hydrogen atom; A = acceptor atom.
Table 2: Hypothetical π-π Stacking Parameters
| Ring 1 - Ring 2 | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
|---|
Cg(1) is the centroid of the difluorophenyl ring. Symmetry code: (i) x, 1+y, z.
The lack of empirical data for this compound highlights an opportunity for further research. Single-crystal X-ray diffraction studies would be invaluable in determining its precise molecular conformation and the intricate details of its supramolecular assembly. Such studies would not only contribute to the fundamental understanding of intermolecular interactions in fluorinated organic molecules but also provide crucial insights for the rational design of new materials and pharmaceutical compounds with desired solid-state properties.
Research Applications of N 2 Aminoethyl 2,4 Difluorobenzamide As a Chemical Scaffold and Mechanistic Probe
Role as a Key Intermediate in Organic Synthesis
The chemical architecture of N-(2-Aminoethyl)-2,4-difluorobenzamide, featuring a primary amine and an amide linkage connected to a difluorinated phenyl ring, makes it a useful precursor in the construction of diverse molecular frameworks.
Heterocyclic compounds, particularly those containing nitrogen, are foundational to a vast number of pharmaceuticals. Pyrimidine (B1678525) derivatives, for instance, are core structures in many drugs, including anticancer agents and antivirals. nih.govgoogle.com The primary amine of this compound provides a reactive handle for cyclization reactions to form such heterocyclic systems. By reacting it with appropriate diketones, esters, or other bifunctional reagents, chemists can construct novel pyrimidine rings where the 2,4-difluorobenzamide (B1295065) moiety acts as a significant substituent. This substituent can modulate the electronic properties, conformation, and biological activity of the final heterocyclic product. The development of such derivatives is crucial for creating new therapeutic agents that can, for example, act as bone anabolic agents by promoting osteogenesis. nih.gov
Table 1: Potential Heterocyclic Systems from this compound
| Reagent Class | Resulting Heterocycle | Potential Application Area |
|---|---|---|
| β-Dicarbonyl Compounds | Pyrimidine | Kinase Inhibition, Antiviral |
| Phosgene Equivalents | Imidazolidinone | Anticonvulsant, Antifungal |
Semiaromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. rsc.org These materials are typically synthesized through the polycondensation of diamines and diacids. This compound can function as a novel monomer in the synthesis of functionalized polyamides. Its primary amine group can react with dicarboxylic acids or their derivatives to form the polymer backbone. The pendant 2,4-difluorobenzamide group would then be incorporated as a recurring side chain. This approach allows for the precise introduction of fluorine atoms and amide groups along the polymer chain, which can significantly influence the material's properties, such as solubility, thermal behavior, and surface characteristics. The fluorine substitution, in particular, can enhance chemical resistance and modify intermolecular interactions.
Scaffold for Mechanistic Studies of Molecular Recognition
The defined structure of this compound makes it an excellent scaffold for designing molecular probes to investigate the intricate mechanisms of biological recognition events at the molecular level.
Understanding how inhibitors bind to enzymes is fundamental to modern drug design. youtube.com Analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme in neuroscience. nih.gov The this compound scaffold can be used to probe the active site of such enzymes. The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR spectroscopy to monitor the binding event and characterize the chemical environment within the enzyme's active site. By systematically modifying the scaffold, researchers can dissect the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that govern the binding affinity and inhibitory mechanism, whether it be competitive, non-competitive, or covalent inactivation. nih.govmdpi.com
Similar to its role in studying enzymes, this compound can be adapted to investigate how ligands interact with biological receptors. The flexible ethylamine (B1201723) linker allows the difluorobenzamide portion to orient itself within a receptor's binding pocket to achieve optimal interactions. The amide group can act as both a hydrogen bond donor and acceptor, while the difluorinated phenyl ring can engage in specific interactions with aromatic amino acid residues. By synthesizing radiolabeled versions, for example with ¹⁸F, this scaffold can be used in positron emission tomography (PET) imaging to map receptor distribution and occupancy in vivo, providing crucial information for neuroscience and pharmacology research. researchgate.net
Development of Analogues for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. mdpi.com this compound is an ideal starting point for SAR exploration due to the multiple points available for chemical modification.
By creating a library of analogues, researchers can systematically probe the impact of different structural features on a target biological system, such as an enzyme or receptor. nih.govnih.gov For example, the substitution pattern on the phenyl ring can be altered, the length of the ethylamine linker can be varied, or the terminal amine can be further substituted. These modifications help in identifying the key pharmacophoric elements responsible for activity and selectivity. mdpi.comfrontiersin.org Such studies are essential for optimizing lead compounds into potent and selective drug candidates.
Table 2: Exemplary SAR Modifications on the this compound Scaffold
| Modification Site | Example Modification | Investigated Property |
|---|---|---|
| Phenyl Ring | Change fluorine position (e.g., 3,5-difluoro) | Binding affinity, electrostatic interactions |
| Phenyl Ring | Replace fluorine with other halogens (Cl, Br) | Steric and electronic effects, potency nih.gov |
| Ethylamine Linker | Shorten or lengthen the chain (methylamine, propylamine) | Conformational flexibility, optimal distance |
Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the use of This compound as a chemical scaffold or a mechanistic probe for investigating fundamental chemical and biological pathways at a molecular level.
Chemical probes are essential tools in chemical biology and medicinal chemistry, utilized to interrogate the functions of specific proteins or pathways within a cellular context. The development and characterization of such probes require extensive research, including synthesis, biological activity screening, and mechanistic studies, which are typically published in peer-reviewed journals.
The searches conducted for "this compound" and its potential research applications did not yield any specific studies outlining its use in the manner described in the requested article outline. While research exists for structurally related benzamide (B126) compounds, this information is not directly applicable to the specific chemical entity .
Therefore, it is not possible to generate a scientifically accurate and well-sourced article on the "" as requested, due to the absence of foundational research in this specific area.
Future Perspectives and Emerging Research Avenues
Development of Green and Sustainable Synthetic Routes for Difluorobenzamide Scaffolds
The chemical industry's growing emphasis on environmental responsibility is steering research away from traditional synthetic methods that often rely on hazardous reagents and volatile organic solvents. ijarsct.co.innsf.gov The development of "green" synthetic pathways for difluorobenzamide scaffolds is a key area of future research, aiming to reduce waste, improve energy efficiency, and enhance safety. ijarsct.co.inresearchgate.net
Key approaches in this domain include:
Solvent-Free and Aqueous Synthesis: Researchers are exploring reactions conducted in water or under solvent-free conditions to minimize reliance on conventional organic solvents. nsf.govtandfonline.com For instance, methods using ultrasonic irradiation in the presence of reusable catalysts like diatomite earth have been developed for the direct condensation of benzoic acids and amines. researchgate.net Another innovative approach involves the non-catalytic hydrolysis of precursors like 2,6-difluorobenzonitrile (B137791) in near-critical water, a process that avoids harsh acids or bases and reduces salt waste. google.com
Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry are being increasingly utilized to accelerate reaction times and improve energy efficiency compared to conventional heating. ijarsct.co.inresearchgate.net
Eco-Friendly Catalysts: The design and use of recoverable and reusable catalysts, such as ionic liquids immobilized on solid supports, are central to green amide bond formation. researchgate.net These catalysts offer high efficiency and a simplified, more environmentally friendly work-up procedure.
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. nih.gov This contrasts with traditional methods that may use stoichiometric activating agents, generating significant byproduct waste. researchgate.netresearchgate.net
| Green Synthetic Method | Key Principles and Advantages | Relevance to Difluorobenzamide Synthesis |
|---|---|---|
| Aqueous Synthesis | Utilizes water as a solvent, reducing reliance on volatile organic compounds (VOCs). nsf.gov Often enhances reaction rates due to hydrophobic effects. nsf.gov | Applicable for direct amidation reactions, potentially simplifying purification and reducing environmental impact. |
| Ultrasonic Irradiation | Uses sound waves to induce cavitation, providing energy for chemical reactions. Leads to shorter reaction times and milder conditions. researchgate.net | Can facilitate the efficient condensation of a difluorobenzoic acid precursor with an amine. researchgate.net |
| Solvent-Free Reactions | Reactants are mixed directly without a solvent, often at elevated temperatures or under mechanochemical conditions. tandfonline.com This minimizes solvent waste. | Viable for direct N-benzoylation, offering a clean and eco-compatible pathway with easy isolation of the product. tandfonline.com |
| Use of Deep Eutectic Solvents (DES) | These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can act as both solvent and catalyst. nih.govresearchgate.net | Offers a sustainable medium for the synthesis of heterocyclic scaffolds related to benzamides, providing high yields and simple work-up. nih.govresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in drug discovery and materials science, offering the potential to dramatically accelerate the design and optimization of novel compounds. nih.govijprajournal.com For derivatives of N-(2-Aminoethyl)-2,4-difluorobenzamide, these computational approaches can predict molecular properties, guide synthetic efforts, and identify new therapeutic applications. mdpi.comdlapiper.com
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to establish relationships between the chemical structure of difluorobenzamide analogs and their biological activity. mdpi.com These models can then screen virtual libraries of compounds to identify new candidates with high predicted potency.
ADMET Prediction: A significant cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). AI algorithms can predict these ADMET properties from a molecule's structure, allowing for the early-stage filtering of compounds that are likely to fail, thereby saving time and resources. intimal.edu.my
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. dlapiper.com By defining specific target interactions and physicochemical parameters, these models can propose novel difluorobenzamide derivatives optimized for a particular biological target.
Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes, including those that align with the principles of green chemistry. ijprajournal.com
| AI/ML Application | Description | Impact on Difluorobenzamide Research |
|---|---|---|
| Virtual Screening | AI algorithms screen large databases of virtual compounds to predict their binding affinity to a specific biological target. nih.gov | Rapidly identifies promising difluorobenzamide derivatives for further investigation, reducing the need for extensive initial lab work. |
| Property Prediction (ADMET) | Machine learning models are trained to predict a compound's absorption, distribution, metabolism, excretion, and toxicity based on its chemical structure. intimal.edu.my | Enables early-stage deselection of candidates with unfavorable pharmacokinetic profiles, increasing the success rate of development. |
| Binding Affinity Prediction | Deep learning models, such as graph neural networks, analyze molecular structures to predict how strongly a compound will bind to a protein target. nih.gov | Helps in optimizing the structure of this compound to maximize its therapeutic effect. |
| Computational Chemistry Integration | AI can be combined with methods like Density Functional Theory (DFT) to analyze molecular properties, such as geometric parameters and electronic structure, which influence reactivity and interactions. rjptonline.org | Provides a deeper understanding of how fluorine substitution affects the molecule's energy levels and conformation, aiding in rational design. rjptonline.org |
Exploration of Novel Intermolecular Interactions and Supramolecular Self-Assembly
The way molecules interact with each other in the solid state dictates their physical properties, such as solubility and stability. The fluorine atoms in this compound play a crucial role in guiding these intermolecular interactions, making this a rich area for research in crystal engineering and supramolecular chemistry. acs.orgnih.gov
Future research will likely focus on:
Hydrogen Bond Networks: The primary interaction governing the assembly of benzamides is the robust N-H···O hydrogen bond, which typically links molecules into chains or dimers. mdpi.com The presence of the additional aminoethyl group in this compound introduces more hydrogen bond donors and acceptors, allowing for more complex and varied three-dimensional structures.
The Role of Fluorine: Fluorine's high electronegativity allows it to participate in weaker, non-covalent interactions such as C-H···F hydrogen bonds. mdpi.com These interactions, while weaker than conventional hydrogen bonds, act as important structure-directing forces, influencing the packing of molecules in a crystal. acs.orgnih.gov Studies on related fluorinated benzamides show that fluorine substitution can suppress crystalline disorder, leading to more predictable and well-ordered materials. acs.orgacs.orgresearchgate.net
Supramolecular Synthons: Research aims to identify and understand reliable patterns of intermolecular interactions, known as supramolecular synthons. In fluorinated benzamides, synthons involving amide-amide hydrogen bonds and weaker C-H···F contacts are common. mdpi.com A deeper understanding of these patterns allows for the rational design of crystals with desired properties.
| Type of Interaction | Description | Significance in Difluorobenzamide Structures |
|---|---|---|
| N-H···O Hydrogen Bond | A strong, directional interaction between the amide N-H (donor) and the carbonyl oxygen (acceptor). | Forms the primary backbone of the supramolecular structure, often leading to one-dimensional chains. mdpi.com |
| C-H···F Hydrogen Bond | A weaker interaction between an activated C-H bond and an electronegative fluorine atom. | Contributes to the overall stability of the crystal lattice and helps direct the molecular packing arrangement. mdpi.com |
| π-π Stacking | Attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. | Influences the stacking of the difluorophenyl rings, contributing to the formation of layered structures. |
| Intramolecular Hydrogen Bond | A hydrogen bond formed within a single molecule, which can influence its conformation. | In related structures, intramolecular N-H···F contacts have been observed, which can affect the planarity of the molecule. mdpi.com |
Q & A
Q. What is the standard synthetic route for N-(2-Aminoethyl)-2,4-difluorobenzamide, and how is its purity verified?
The compound is synthesized via a two-step protocol:
- Step 1 : Condensation of a Boc-protected aminoethylamine (e.g., N-Boc-2-aminoacetaldehyde) with 2,4-difluorobenzoyl chloride.
- Step 2 : Deprotection of the Boc group using HCl in dioxane, yielding the hydrochloride salt form . Purity is confirmed via 1H NMR (e.g., δ 8.22 ppm for NH3+ protons in DMSO-d6) and ESI-MS (m/z 311.0 [M+H]+). Salt formation ensures stability during storage .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Identifies aromatic protons (e.g., δ 7.67 ppm for fluorinated benzene) and ethylamine backbone signals (δ 2.95–4.09 ppm) .
- ESI-MS : Validates molecular weight (311.0 g/mol) and detects NH3 loss (m/z 294.2) .
- HPLC : Resolves isomers or impurities, especially when synthesizing analogs with substituted aryl groups .
Advanced Research Questions
Q. How can researchers resolve yield discrepancies when scaling up synthesis?
Yields vary with substituent steric/electronic effects (e.g., 94% for compound 40 vs. 57% for dichloro analogs) . Mitigation strategies:
- Optimize reaction time/temperature : Prolonged stirring (12–24 hr) improves coupling efficiency .
- Purification : Use reverse-phase HPLC for polar byproducts or column chromatography for nonpolar impurities .
- Salt selection : HCl salts often precipitate directly from reaction mixtures, simplifying isolation .
Q. What methodologies confirm structural integrity when NMR data is ambiguous?
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and validating substituent positioning .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing fluorinated vs. chlorinated aryl regions) .
- Elemental analysis : Quantifies C, H, N, and F content to rule out stoichiometric deviations .
Q. How to design assays for evaluating antitrypanosomal activity of this compound?
- In vitro models : Use Trypanosoma brucei cultures (EC50 determination via Alamar Blue assays) .
- Dose-response studies : Test analogs with varied substituents (e.g., 4-chlorophenyl vs. 3-chloro-4-fluorophenyl) to establish structure-activity relationships (SAR) .
- Cytotoxicity controls : Compare activity against mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. What strategies improve solubility for in vivo studies?
- Salt forms : Hydrochloride salts enhance aqueous solubility (e.g., 20–50 mg/mL in PBS) .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes for intravenous administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to increase bioavailability .
Methodological Challenges
Q. How to address low yields in Boc-deprotection steps?
- Acid concentration : Use 4M HCl/dioxane instead of dilute HCl to accelerate deprotection .
- Temperature control : Avoid overheating (>40°C) to prevent decomposition of the free amine .
Q. What analytical approaches differentiate regioisomers in substituted analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
